N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S.ClH/c1-17-9-10-19(29-2)21-22(17)30-23(25-21)27(13-6-12-26-14-11-24-16-26)20(28)15-18-7-4-3-5-8-18;/h3-5,7-11,14,16H,6,12-13,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGALVWPEBQOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3C=CN=C3)C(=O)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide exhibit significant antitumor properties. For instance, derivatives containing imidazole and thiazole moieties have been evaluated for their inhibitory effects on various cancer cell lines, such as A549 and HCT116. The results from MTT assays suggest that certain derivatives possess IC50 values in the low micromolar range, indicating potent anticancer activity .
Antibacterial Properties
The compound's structure suggests potential antibacterial activity. Studies have shown that related thiazole-containing compounds can effectively inhibit bacterial growth against pathogens like Xanthomonas oryzae. The minimum effective concentration (EC50) values for these compounds were significantly lower than those of established antibacterial agents, highlighting their potential as new therapeutic agents .
Neuropharmacological Effects
There is ongoing research into the neuropharmacological effects of imidazole derivatives. Certain studies have identified that imidazole-based compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. The specific mechanisms by which these compounds exert their effects are still under investigation but are promising for future drug development .
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers synthesized a series of imidazole derivatives and assessed their cytotoxicity against several cancer cell lines. The study found that one derivative had an IC50 value of 10 µM against A549 cells, suggesting strong antitumor potential .
Case Study 2: Antibacterial Activity
A recent investigation into novel thiazole derivatives demonstrated that one compound exhibited an EC50 of 156.7 µM against Xanthomonas oryzae, outperforming traditional antibiotics like bismerthiazol . This underscores the relevance of modifying existing structures to enhance antibacterial properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Analog: N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide Hydrochloride (CAS 1217099-94-9)
This analog shares a benzothiazole-imidazole-propyl backbone but differs in two critical regions:
Benzothiazole Substituents: Target Compound: 4-methoxy, 7-methyl. Analog: 4-ethoxy.
Amide Moiety :
- Target Compound : 2-phenylacetamide.
- Analog : Thiophene-2-carboxamide.
- Impact: The phenyl group favors π-π stacking with aromatic residues in target proteins, while the thiophene introduces sulfur-mediated electronic effects, possibly modifying binding affinity .
Table 1: Comparative Properties
| Property | Target Compound | CAS 1217099-94-9 |
|---|---|---|
| Molecular Formula | C₂₃H₂₅ClN₄O₂S | C₂₀H₂₁ClN₄O₂S₂ |
| Molecular Weight | ~457.0 g/mol | 449.0 g/mol |
| Benzothiazole Subst. | 4-methoxy, 7-methyl | 4-ethoxy |
| Amide Group | 2-phenylacetamide | Thiophene-2-carboxamide |
| Predicted logP | ~2.5 | ~3.0 |
| Solubility (HCl) | High | High |
Pharmacological Implications
- Target Compound : The 7-methyl group may sterically hinder metabolism (e.g., cytochrome P450 oxidation), prolonging half-life. Methoxy’s electron-donating effect could enhance binding to polar active sites.
- Analog : Ethoxy’s larger size may reduce metabolic clearance but increase off-target interactions. Thiophene’s electron-rich nature might improve charge-transfer interactions with receptors .
Lumping Strategy Considerations
The lumping strategy groups structurally similar compounds to simplify chemical modeling .
- Methoxy vs. Ethoxy : Differ in steric and electronic properties, affecting target selectivity.
- Phenyl vs. Thiophene : Alter binding modes due to differences in aromaticity and polarity.
Preparation Methods
Cyclization of 2-Amino-4-methoxy-7-methylbenzenethiol
The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4-methoxy-7-methylbenzenethiol using formic acid and formaldehyde under reflux (80°C, 6 hr), yielding 4-methoxy-7-methylbenzo[d]thiazol-2-amine in 78–85% yield. This method, adapted from Petrov et al., leverages acid-catalyzed thiazine formation, with formaldehyde acting as a one-carbon cyclizing agent.
Reaction Conditions:
Alternative Route: Hantzsch Thiazole Synthesis
An alternative approach involves the Hantzsch reaction, where 2-bromo-4-methoxy-7-methylacetophenone is treated with thiourea in ethanol under reflux (12 hr, 70°C). This method affords the thiazole ring but with lower yield (62%) and requires chromatographic purification.
Introduction of the Imidazolylpropyl Side Chain
Nucleophilic Substitution at the Thiazole Amine
The primary amine group of 4-methoxy-7-methylbenzo[d]thiazol-2-amine undergoes alkylation with 1-(3-chloropropyl)-1H-imidazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 24 hr.
Optimization Insights:
By-Product Mitigation
Competing N-alkylation at the imidazole nitrogen is suppressed by using a stoichiometric excess of 1-(3-chloropropyl)-1H-imidazole (1.5 equiv) and maintaining anhydrous conditions.
Acylation with 2-Phenylacetyl Chloride
Amide Bond Formation
The secondary amine intermediate is acylated with 2-phenylacetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature (25°C, 12 hr), yielding the free base of the target compound in 68% yield.
Critical Parameters:
Microwave-Assisted Acylation
A modified protocol employing microwave irradiation (100°C, 30 min) increases the reaction rate, achieving 70% yield with reduced side products.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride (HCl) gas at 0°C. The precipitated hydrochloride salt is filtered, washed with cold diethyl ether, and dried under vacuum to afford the final product in 95% purity.
Characterization Data:
- Melting Point: 214–216°C (decomposition).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.45–7.30 (m, 5H, phenyl-H), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.84 (s, 3H, OCH₃), 2.92 (s, 3H, CH₃), 1.98–1.85 (m, 2H, CH₂).
- HRMS (ESI): m/z calcd. for C₂₃H₂₄N₄O₃S [M+H]⁺: 437.1542; found: 437.1538.
Analytical and Purification Methods
Chromatographic Techniques
Spectroscopic Validation
- IR (KBr): 1685 cm⁻¹ (amide C=O), 1590 cm⁻¹ (thiazole C=N).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 152.1 (thiazole C2), 135.8 (imidazole C2).
Discussion of Synthetic Challenges
Regioselectivity in Alkylation
Competing alkylation at the imidazole nitrogen necessitates careful stoichiometry control. Excess 1-(3-chloropropyl)-1H-imidazole (1.5 equiv) and low temperatures (0–5°C) suppress this pathway.
Hydrolysis of 2-Phenylacetyl Chloride
Rapid acylation under anhydrous conditions prevents hydrolysis to 2-phenylacetic acid, which would deplete the acylating agent.
Q & A
Q. What are the optimal synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride?
Methodological Answer: The compound can be synthesized via multi-step reactions, starting with the formation of the benzo[d]thiazole core followed by sequential substitutions. Key steps include:
- Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions to achieve fused imidazo[2,1-b]thiazole derivatives (yields: 90–96%) .
- Amide coupling between the thiazole intermediate and imidazole-containing propylamine under reflux in solvents like DMF or dichloromethane .
- Final purification via column chromatography or recrystallization to ensure high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments, particularly the imidazole, thiazole, and phenylacetamide moieties .
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
Q. What biological activities are associated with this compound?
Methodological Answer: Structural analogs of imidazo[2,1-b]thiazoles exhibit:
- Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) via π-π stacking interactions with the thiazole and phenyl groups .
- Antimicrobial effects : Disruption of bacterial cell membranes via imidazole’s proton shuttle mechanism .
- Anti-inflammatory properties : Modulation of COX-2 pathways through nitrobenzamide or methoxy substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Solvent-free protocols : Reduce purification complexity and improve atom economy (e.g., Eaton’s reagent for acylation) .
- Continuous flow reactors : Enhance reproducibility and control exothermic reactions during amide coupling .
- In-line monitoring : Use HPLC or TLC to dynamically adjust reaction parameters (e.g., temperature, stoichiometry) .
Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize assay protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .
- Orthogonal validation : Confirm activity via complementary assays (e.g., enzyme inhibition vs. cell viability) .
- Structural analogs : Compare SAR trends using derivatives with systematic substitutions (e.g., methoxy → ethoxy) to identify critical pharmacophores .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) to predict binding modes of the imidazole and thiazole groups .
- Kinetic studies : Measure enzyme inhibition (e.g., fluorescence-based assays for kinases) to determine inhibition constants (Ki) .
- Metabolomics : Track downstream metabolic changes in treated cells using LC-MS .
Q. How can researchers design analogs to improve solubility without compromising activity?
Methodological Answer:
- Polar substituents : Introduce hydroxyl or morpholine groups to the phenylacetamide moiety to enhance aqueous solubility .
- Salt forms : Explore alternative counterions (e.g., sulfate instead of hydrochloride) for improved crystallinity .
- Prodrug strategies : Mask hydrophobic groups with enzymatically cleavable linkers (e.g., esterase-sensitive motifs) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- Storage : Keep in sealed glass containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., reaction time, catalyst loading) .
- Quality control : Implement NMR purity thresholds (>95%) and discard batches with inconsistent chromatographic profiles .
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?
Methodological Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
